2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol
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Overview
Description
Scientific Research Applications
Theoretical Insights into Antioxidant Mechanisms
Calculations on phenols substituted with methyl, methoxyl, and amino groups, including structures similar to 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, have provided insights into their potential antioxidant mechanisms. These studies indicate that such compounds might exhibit weaker O−H bond dissociation energies than phenol, suggesting a higher antioxidant capacity which could be beneficial in preventing oxidative stress-related damages in biological systems (J. Wright, David Carpenter, A. J. McKay, K. Ingold, 1997).
Structural and Antimicrobial Properties
The molecular structure of compounds similar to this compound has been explored, revealing their potential as starting materials for the synthesis of azo dyes and dithiocarbamate. Such compounds exhibit significant structural stability and secondary intermolecular interactions, which could be foundational in developing new materials with antimicrobial properties (P. A. Ajibade, F. P. Andrew, 2021).
Radical Scavenging Activity and Therapeutic Potential
Investigations into the radical scavenging activities of Schiff bases similar to this compound have demonstrated their potential utility as therapeutic agents and ingredients in medicinal and food industries. These properties highlight the compound's capacity to mitigate radical damage, which is crucial for preventing chronic diseases and promoting health (Ç. A. Kaştaş, G. Kaştaş, A. Güder, M. Gür, H. Muğlu, O. Büyükgüngör, 2017).
Anticancer Activity
Research into the anticancer activity of Schiff base compounds, including those structurally related to this compound, has indicated weak activity against T47D breast cancer cells. This suggests a potential line of inquiry for developing compounds with improved efficacy against cancer (L. Sukria, E K Hayati, A. Hanapi, R. Adawiyah, R. Ningsih, 2020).
Antioxidant Activity
The synthesis and characterization of this compound and similar compounds have been explored for their antioxidant activity. These studies are crucial for understanding how such compounds can be utilized to combat oxidative stress, thereby contributing to the development of novel antioxidants for food preservation and health promotion (V. Kusumaningrum, A. Hanapi, R. Ningsih, Sri Ani Nafiah, Ainun Nadhiroh, 2021).
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol are currently unknown. This compound is a biochemical used in proteomics research
Mode of Action
It is synthesized via a schiff bases reduction route , which suggests that it may interact with its targets through a similar mechanism
Biochemical Pathways
The compound is a secondary amine , which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . Therefore, it may potentially influence pathways related to these compounds.
Pharmacokinetics
Its molecular weight is 259.3 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
properties
IUPAC Name |
2-methoxy-6-[(4-methoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-13-8-6-12(7-9-13)16-10-11-4-3-5-14(19-2)15(11)17/h3-9,16-17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGDBHQXKFQABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
763132-95-2 |
Source
|
Record name | 2-METHOXY-6-((4-METHOXYANILINO)METHYL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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